Compound Identification
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a small organic molecule with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a benzothiazole moiety and an acetohydrazide functional group.
Source and Classification
This compound falls under the category of benzothiazoles, which are organic compounds that contain a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are often used in pharmaceuticals. The specific structure of this compound suggests it may have unique properties that could be beneficial in drug development. The chemical formula is with a molecular weight of approximately 320.39 g/mol .
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves several steps:
These reactions typically require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product .
Structural Features
The molecular structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide includes:
Data Representation
The compound can be represented using various structural notations:
C(C(=N)C1=NC2=C(S1)C=CC=C2)C(=O)N
RCYPVQCPYKNSTG-OAHLLOKOSA-N
These representations provide insights into the connectivity and arrangement of atoms within the molecule .
Reactivity Profile
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide in synthetic chemistry .
Biological Mechanisms
While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often exhibit mechanisms such as:
Research indicates that similar compounds can modulate signaling pathways involved in cell proliferation and apoptosis, suggesting potential therapeutic roles .
Physical Properties
Chemical Properties
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
Scientific Uses
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has potential applications in:
Research into this compound could lead to advancements in therapeutic agents or new materials with specific functionalities .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7